N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O2S2 and its molecular weight is 377.48. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Imidazole ring with a sulfonamide group.
- Substituents : A cyclopropyl group and a thiophene moiety attached to a pyrazole ring.
Molecular Formula : C12H14N4S
Molecular Weight : 254.33 g/mol
Antibacterial Activity
Research has indicated that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus (ATCC 25923) | 30 | 100 |
Escherichia coli (ATCC 25922) | 25 | 100 |
Pseudomonas aeruginosa (ATCC 27853) | 20 | 100 |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm its efficacy and mechanism of action .
Antifungal Activity
The antifungal potential of similar compounds has also been explored. Studies have shown that imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Candida albicans | 28 | 50 |
Aspergillus niger | 22 | 50 |
These findings indicate that the compound may possess broad-spectrum antifungal activity, making it a candidate for further investigation in antifungal therapies .
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | DNA damage and cell cycle arrest |
MCF7 (Breast Cancer) | 12 | Apoptosis via caspase activation |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
A recent study investigated the synthesis and biological evaluation of various imidazole derivatives, including those similar to this compound. The study found that modifications to the imidazole ring significantly impacted biological activity, enhancing antibacterial and anticancer effects .
Another study focused on the structure–activity relationship (SAR) of sulfonamide-containing compounds. It was found that specific substitutions on the imidazole ring could improve potency against bacterial strains while maintaining low toxicity profiles .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-20-10-16(17-11-20)25(22,23)18-6-7-21-14(12-4-5-12)9-13(19-21)15-3-2-8-24-15/h2-3,8-12,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILYMQWLPSNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.